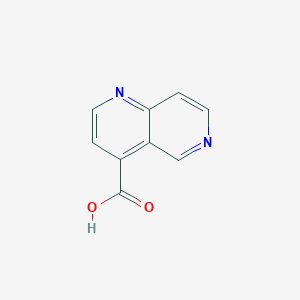

1,6-Naphthyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQXIFCAJCCLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of the 1,6-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the discovery of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive historical account of the 1,6-naphthyridine core, from its theoretical conception to its first successful synthesis and the subsequent evolution of synthetic methodologies. By examining the foundational experimental work, this guide offers researchers and drug development professionals a deep understanding of the chemical lineage of this important heterocyclic system, providing context for its contemporary applications and inspiring future innovation.

Introduction: The Dawn of Naphthyridine Chemistry

The story of the 1,6-naphthyridine core is a chapter in the broader history of heterocyclic chemistry, a field driven by the quest for novel molecular architectures with unique properties. The term "naphthyridine" was first proposed by Reissert in 1893 to describe bicyclic systems containing two nitrogen atoms in a naphthalene-like fused ring system.[1] While Reissert's initial work focused on a different isomer, his conceptual framework laid the groundwork for the exploration of all possible naphthyridine isomers.

It was not until the mid-20th century that the full family of naphthyridine isomers was synthetically realized. The unsubstituted 1,5- and 1,8-naphthyridines were synthesized in 1927. The family of these bicyclic systems was finally completed with the synthesis of the 1,6-, 1,7-, and 2,7-isomers in 1958, and the isolation of 2,6-naphthyridine in 1965. This guide will focus on the discovery and historical development of the 1,6-naphthyridine core, a scaffold that has proven to be of particular interest in the development of therapeutic agents.

The First Synthesis of the Unsubstituted 1,6-Naphthyridine Core

The year 1958 marked a significant milestone in heterocyclic chemistry with the first successful synthesis of the parent 1,6-naphthyridine. This achievement was reported by Nobuo Ikekawa and his collaborator Sato in the Chemical & Pharmaceutical Bulletin. Their multi-step synthesis, while not high-yielding by modern standards, was a landmark achievement that provided the first access to this novel heterocyclic system.

The Ikekawa and Sato Synthesis (1958): A Detailed Protocol

The synthesis devised by Ikekawa and Sato was a multi-step sequence starting from readily available pyridine derivatives. The key strategy involved the construction of the second pyridine ring onto a pre-existing one.

Experimental Protocol: Synthesis of 1,6-Naphthyridine (Ikekawa and Sato, 1958)

-

Step 1: Synthesis of 5-Hydroxy-1,6-naphthyridine: The synthesis began with the reaction of ethyl 2-methylnicotinate with formaldehyde or acetaldehyde to form a lactone. This lactone was then converted to an amide, which upon oxidation, yielded 5-hydroxy-1,6-naphthyridine.

-

Step 2: Conversion to 5-Chloro-1,6-naphthyridine: The 5-hydroxy derivative was then treated with a chlorinating agent, such as phosphorus oxychloride, to produce 5-chloro-1,6-naphthyridine.

-

Step 3: Reductive Dechlorination to 1,6-Naphthyridine: The final step involved the reductive removal of the chlorine atom to yield the unsubstituted 1,6-naphthyridine. This was achieved via the formation of a hydrazino intermediate followed by its decomposition.

This pioneering work, although laborious, provided the first tangible sample of the 1,6-naphthyridine core, allowing for its initial characterization and opening the door for further exploration of its chemical and biological properties.

The Evolution of Synthetic Strategies: Seeking Efficiency and Versatility

Following the initial breakthrough, the focus of synthetic chemists shifted towards developing more efficient and versatile methods for constructing the 1,6-naphthyridine scaffold. The early multi-step sequences were often low-yielding and lacked the flexibility to introduce a variety of substituents, a crucial aspect for medicinal chemistry and drug discovery.

The Skraup Reaction: An Early Attempt with Challenges

The Skraup reaction, a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, was a logical choice for adaptation to naphthyridine synthesis.[2][3] The analogous reaction using 4-aminopyridine should, in theory, yield 1,6-naphthyridine.

However, the direct application of the Skraup reaction to 4-aminopyridine was initially met with difficulties and was often a violent and low-yielding process.[4] Refinements to the reaction conditions, such as the use of milder oxidizing agents and the addition of moderators like ferrous sulfate, eventually led to modest yields of 1,6-naphthyridine.[2] One notable modification involved the use of 4-aminopyridine-N-oxide as the starting material, with the resulting 1,6-naphthyridine-N-oxide being subsequently reduced to the parent heterocycle.[4]

A Significant Leap Forward: The Kress and Paudler One-Step Synthesis (1967)

A major advancement in the synthesis of 1,6-naphthyridine came in 1967 with the report of a one-step synthesis by T. J. Kress and W. W. Paudler in Chemical Communications.[5][6] This method provided a much more direct and higher-yielding route to the parent core.

Experimental Protocol: One-Step Synthesis of 1,6-Naphthyridine (Kress and Paudler, 1967)

The reaction involved heating 4-aminopyridine with glycerol and a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid). This one-pot procedure dramatically improved the accessibility of the 1,6-naphthyridine scaffold.

-

Reaction Setup: Anhydrous glycerol is added to a cold (0-5 °C) "sulfo-mix". To this mixture, 4-aminopyridine is added, followed immediately by water.

-

Reaction Conditions: The mixture is stirred until homogeneous and then heated with vigorous stirring at 130 °C for 5 hours.

-

Workup and Isolation: The reaction mixture is made basic, and the product is isolated by steam distillation followed by extraction with chloroform.

This development was crucial for enabling more widespread investigation into the chemistry and biological activity of 1,6-naphthyridine and its derivatives.

Adaptation of Other Classical Quinoline Syntheses

The success of adapting the Skraup reaction spurred chemists to explore other classical quinoline syntheses for the construction of the 1,6-naphthyridine ring system.

-

The Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] For the synthesis of 1,6-naphthyridines, 4-aminonicotinaldehyde (a derivative of 4-aminopyridine) serves as the key starting material. The condensation of 4-aminonicotinaldehyde with various ketones and other active methylene compounds provides a versatile route to a wide range of substituted 1,6-naphthyridines.[8]

-

The Gould-Jacobs Reaction: This reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[5] By substituting 4-aminopyridine for aniline, this reaction can be adapted to produce 4-hydroxy-1,6-naphthyridine-3-carboxylic acid derivatives, which are valuable intermediates for further functionalization.[9][10]

-

The Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. While less commonly reported for 1,6-naphthyridines compared to other isomers, the principle can be applied using 4-aminopyridine as the starting amine.

dot graph "Classical_Quinoline_Syntheses_Adapted_for_1_6_Naphthyridines" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Early Investigations into Biological Activity

The initial impetus for the synthesis of novel heterocyclic compounds like 1,6-naphthyridine was often the search for new biologically active molecules. While the early reports on the biological screening of the first 1,6-naphthyridine derivatives are not as extensive as modern studies, they laid the foundation for the later discovery of potent therapeutic agents.

Early investigations into the biological properties of naphthyridines, in general, revealed a range of activities, including antimicrobial effects.[11][12][13][14][15] The structural similarity of the 1,6-naphthyridine core to other biologically active heterocycles, such as quinolines and other naphthyridine isomers, suggested its potential as a pharmacophore. Some of the first synthesized 1,6-naphthyridine derivatives were screened for various biological activities, including diuretic effects.[8] Although many of these early compounds did not become drugs themselves, this initial screening was crucial in highlighting the potential of the 1,6-naphthyridine scaffold and encouraging further research in this area.[16]

Conclusion: A Foundation for the Future

The discovery and early synthetic history of the 1,6-naphthyridine core is a testament to the ingenuity and perseverance of synthetic organic chemists. From the painstaking multi-step synthesis of Ikekawa and Sato to the elegant one-pot procedure of Kress and Paudler, the evolution of synthetic methods has been driven by the dual goals of efficiency and versatility. These foundational studies not only provided the chemical community with access to a novel and intriguing heterocyclic system but also paved the way for the discovery of a multitude of biologically active compounds that have had a significant impact on medicinal chemistry. A thorough understanding of this history is invaluable for today's researchers, providing not only a rich chemical context but also a source of inspiration for the design and synthesis of the next generation of 1,6-naphthyridine-based therapeutics.

References

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). ResearchGate. [Link]

-

A one-step synthesis of 1,6-naphthyridine. (1967). Chemical Communications (London). [Link]

-

1,6-Naphthyridine. (2021). American Chemical Society. [Link]

-

Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (n.d.). IRJET. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). Scilit. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. [Link]

-

(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024). ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

-

Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011). Organic Syntheses Procedure. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Publishing. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

-

1,6-Naphthyridine. (2021). American Chemical Society. [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]

-

Skraup reaction. (2020). NROChemistry. [Link]

-

Top 770 Chemical Communications (london) papers published in 1967. (n.d.). SciSpace. [Link]

-

Skraup reaction. (n.d.). Wikipedia. [Link]

- US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.).

-

Skraup Reaction. (2022). YouTube. [Link]

-

CONDENSED PYRAZINES. (n.d.). download. [Link]

-

Chemical Communications (London) was published between 1965 - 1968. (n.d.). Royal Society of Chemistry. [Link]

-

Mushrooms as Functional Foods. (n.d.). rexresearch1. [Link]

-

The Journal of Organic Chemistry 1971 Volume.36 No.10. (n.d.). ACS Publications. [Link]

-

Journal of Chromatography Vol. 486 No. 5 october 13, 1989. (n.d.). ScienceDirect. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. A one-step synthesis of 1,6-naphthyridine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjet.net [irjet.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 14. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental physicochemical properties of 1,6-Naphthyridine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] These nitrogen-containing heterocyclic compounds are prevalent in numerous natural products and serve as the core for a wide array of pharmacologically active molecules, demonstrating applications as anticancer, antiviral, and anti-inflammatory agents.[2][3][4] this compound is a key derivative, combining the aromatic, hydrogen-bonding, and coordination capabilities of the naphthyridine core with the ionizable acidic functionality of a carboxylic acid.

This technical guide provides a comprehensive examination of the . Understanding these core characteristics is paramount for researchers in drug development, as properties like solubility, acidity (pKa), and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately impacting its viability as a therapeutic candidate.[5] This document outlines these properties and provides validated, step-by-step protocols for their experimental determination.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical identifiers and properties of this compound. These values are foundational for designing experimental protocols, interpreting results, and predicting the compound's behavior in biological systems.

| Property | Value / Description | Significance in Drug Development |

| Molecular Formula | C₉H₆N₂O₂ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 174.16 g/mol [6][7][8] | Influences diffusion, membrane transport, and formulation. Key for stoichiometric calculations. |

| Appearance | Expected to be a light brown or off-white solid.[7] | Provides a preliminary check for purity and consistency between batches. |

| Melting Point | Not reported in available literature. | A sharp melting point is a primary indicator of purity. It also informs on the compound's solid-state stability and polymorphism. |

| Solubility | Expected to be poorly soluble in water and non-polar organic solvents; soluble in aqueous bases (e.g., NaOH, NaHCO₃) and polar aprotic solvents (e.g., DMSO). | Critical for bioavailability. Poor aqueous solubility can hinder absorption and require formulation strategies. |

| pKa (Acid/Base) | Two distinct pKa values are expected: one acidic (pKa₁) for the carboxylic acid and at least one basic (pKa₂) for a ring nitrogen. | Governs the ionization state at physiological pH, which profoundly affects solubility, membrane permeability, and receptor binding.[5] |

| pKa₁ (acidic): Estimated ~3-5 (typical for aromatic carboxylic acids). | Determines the ratio of the neutral form to the anionic carboxylate form. | |

| pKa₂ (basic): Estimated ~2-4 (for the N6 nitrogen, reduced by electron-withdrawing effects). | Determines the ratio of the neutral form to the cationic protonated form. | |

| Spectral Data | See detailed description below. | Essential for structural confirmation and purity assessment. |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is indispensable for quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core.[9] A characteristic, broad singlet will appear far downfield (δ >10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. The exact chemical shifts are sensitive to the solvent used.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Aromatic carbons will resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the δ 165-175 ppm region.[9][10]

-

IR (Infrared) Spectroscopy: Key diagnostic absorption bands include a strong C=O stretch for the carboxylic acid carbonyl group around 1700-1720 cm⁻¹.[11][12] A very broad O-H stretching band from 2500-3300 cm⁻¹ is also characteristic of a hydrogen-bonded carboxylic acid.[12] Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[11]

-

MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight (174.16 Da), confirming the compound's identity and elemental composition.[10]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide clear, interpretable results for the determination of fundamental physicochemical properties.

Protocol 1: Aqueous Solubility Classification

This workflow systematically classifies the compound's solubility based on its acidic functional group, providing direct insight into its ionization behavior.

Caption: Workflow for solubility classification of an acidic compound.

Methodology:

-

Water Solubility Test:

-

5% Sodium Hydroxide (NaOH) Test:

-

To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH.

-

Vortex vigorously. The carboxylic acid should react with the strong base to form a highly soluble sodium carboxylate salt, leading to complete dissolution. This confirms the presence of an acidic functional group.[16]

-

-

5% Sodium Bicarbonate (NaHCO₃) Test:

-

To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaHCO₃.

-

Vortex the mixture.

-

Causality: Sodium bicarbonate is a weak base. Carboxylic acids are sufficiently acidic to protonate bicarbonate, forming carbonic acid, which decomposes into water and carbon dioxide gas.[16][17] The observation of effervescence (CO₂ bubbles) is a definitive positive test for a carboxylic acid.[17] The compound will also dissolve as its sodium salt is formed.

-

Protocol 2: Determination of Acidic pKa via Potentiometric Titration

This method provides a precise measurement of the pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable solvent (e.g., 20% v/v Methanol/Water) to ensure solubility of both the acidic and salt forms.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add a standardized solution of 0.01 M NaOH (aq).

-

Data Collection: Record the pH of the solution after each incremental addition of the NaOH titrant. Collect data points frequently, especially in the regions where the pH changes rapidly.

-

Analysis:

-

Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V).

-

Trustworthiness: The pKa is the pH at which the acid is exactly half-neutralized.[18] This corresponds to the pH at the half-equivalence point on the titration curve (the pH at 50% of the volume of NaOH required to reach the equivalence point). This value provides a reliable, experimentally-derived pKa.

-

Conclusion

The physicochemical properties of this compound—particularly its molecular weight, solubility profile, and pKa—are critical parameters that dictate its behavior in both chemical and biological systems. Its structure as an aromatic carboxylic acid suggests poor aqueous solubility in its neutral form, which is overcome by salt formation in basic media. The presence of both an acidic carboxyl group and basic ring nitrogens creates a complex acid-base profile that is crucial to its function. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring that researchers and drug development professionals can build their work upon a foundation of scientific integrity and technical accuracy.

References

-

Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Gomez-Alonso, S., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2005, February 15). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][13][14]naphthyridin-(5H)ones. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications. Retrieved from [Link]

-

Unknown. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Grossman, R. B. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

-

MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

MDPI. (2023, February 9). Synthesis of Novel Benzo[b][13][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

-

ResearchGate. (2021, April 16). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]

-

Journal of Cheminformatics. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Retrieved from [Link]

-

American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

-

ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Naphthyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridine-5-carboxylic acid | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 197507-59-8 | 1,6-Naphthyridine-2-carboxylic acid - Synblock [synblock.com]

- 9. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1,6-Naphthyridine-4-carboxylic acid

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials, valued for its unique electronic properties and biological activities.[1][2] The successful synthesis and characterization of its derivatives are paramount for advancing drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation of a key derivative, 1,6-Naphthyridine-4-carboxylic acid. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential reference for researchers, scientists, and drug development professionals engaged in the study of N-heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

A comprehensive analysis begins with a clear understanding of the molecule's architecture. This compound consists of a fused bicyclic aromatic system containing two nitrogen atoms, with a carboxylic acid substituent at the C4 position. The numbering convention, critical for assigning NMR signals, is illustrated below. The presence of two distinct aromatic rings, nitrogen heteroatoms, and a carboxylic acid functional group gives rise to a unique and highly characteristic spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Analysis

Expertise & Causality: The ¹H NMR spectrum is dictated by the electronic environment of each proton. Protons on the aromatic rings are significantly deshielded (shifted downfield) due to the ring current effect.[3][4] The nitrogen atoms exert a further deshielding effect on adjacent protons (e.g., H2, H5, H7) due to their electronegativity. The carboxylic acid group is also strongly electron-withdrawing, which will deshield the adjacent H5 proton most significantly. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very high chemical shift (>10 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.1 - 9.3 | Doublet (d) | J2,3 ≈ 4-5 Hz | 1H |

| H-3 | ~7.8 - 8.0 | Doublet (d) | J3,2 ≈ 4-5 Hz | 1H |

| H-5 | ~9.3 - 9.5 | Singlet (s) | - | 1H |

| H-7 | ~8.8 - 9.0 | Doublet (d) | J7,8 ≈ 6-7 Hz | 1H |

| H-8 | ~7.9 - 8.1 | Doublet (d) | J8,7 ≈ 6-7 Hz | 1H |

| -COOH | >12 | Broad Singlet (br s) | - | 1H |

Note: Predicted values are based on data for the parent 1,6-naphthyridine[5] and established substituent effects for aromatic carboxylic acids.

¹³C NMR Spectral Analysis

Expertise & Causality: In ¹³C NMR, aromatic carbons typically resonate between 120-150 ppm.[3] Carbons adjacent to nitrogen (C2, C5, C7, C8a) are deshielded and appear further downfield. Quaternary carbons (C4, C4a, C8a) often show lower intensity signals. The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, typically appearing in the 165-180 ppm range.[6]

Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~152 - 155 |

| C-3 | ~122 - 125 |

| C-4 | ~140 - 143 |

| C-4a | ~138 - 141 |

| C-5 | ~155 - 158 |

| C-7 | ~148 - 151 |

| C-8 | ~124 - 127 |

| C-8a | ~135 - 138 |

| -COOH | ~168 - 172 |

Note: Values are predicted based on known data for similar N-heterocyclic systems and carboxylic acids.[6][7]

NMR Experimental Protocol

Trustworthiness: This protocol ensures reproducible and high-quality data. The choice of solvent (DMSO-d₆) is critical for dissolving the polar analyte and, importantly, for observing the exchangeable carboxylic acid proton.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the acidic -COOH proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.[8]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire the ¹³C NMR spectrum using proton broadband decoupling.[9] A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most prominent features will be from the carboxylic acid and the aromatic system. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which leads to a very broad O-H stretching band and a slight lowering of the C=O stretching frequency.[10][11]

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, Medium |

| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1580 - 1610 & 1450 - 1500 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 675 - 900 | Strong |

References for characteristic IR absorptions.[10][12][13]

IR Experimental Protocol

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected as the base peak. Under higher energy conditions or using Electron Impact (EI) ionization, the molecule will fragment in predictable ways.[14] Key fragmentation pathways for this molecule include the loss of neutral molecules like H₂O, CO, and CO₂ from the carboxylic acid group, which are common for aromatic acids.[15]

Predicted Mass Spectrometry Data (Molecular Formula: C₉H₆N₂O₂, Molecular Weight: 174.16 g/mol )

| Ion (m/z) | Identity | Notes |

| 175.05 | [M+H]⁺ | Protonated molecular ion (in ESI+ mode). Expected base peak. |

| 173.04 | [M-H]⁻ | Deprotonated molecular ion (in ESI- mode). |

| 157.04 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of a hydroxyl radical or water. |

| 130.05 | [M-CO₂]⁺ | Decarboxylation, loss of carbon dioxide. A very common fragmentation for aromatic carboxylic acids. |

| 102.05 | [C₇H₄N]⁺ | Subsequent fragmentation of the naphthyridine ring. |

MS Experimental Protocol

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the compound (~1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]

-

A small amount of formic acid may be added to promote protonation for positive ion mode.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

-

For fragmentation studies (MS/MS), the parent ion (e.g., m/z 175) is isolated and subjected to collision-induced dissociation (CID) to generate daughter ions.[14]

-

Caption: Predicted MS fragmentation pathway for the title compound.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all spectral data.

-

MS confirms the molecular weight (174.16 g/mol ) and elemental formula (C₉H₆N₂O₂).

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and an aromatic system.

-

¹³C NMR confirms the number of unique carbons (9) and their types (aromatic, quaternary, carbonyl).

-

¹H NMR confirms the number of aromatic protons, their connectivity through splitting patterns, and their specific electronic environments, allowing for the final, unambiguous assignment of the complete molecular structure.

References

-

Bioorganic & Medicinal Chemistry. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][16]naphthyridin-(5H)ones. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

RSC Publishing. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

ResearchGate. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

- Unknown Source. (n.d.). Chem 117 Reference Spectra Spring 2011. (Link not available)

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

- Unknown Source. (n.d.).

-

YouTube. (2022). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Unknown Source. (n.d.). 4. 13C NMR Spectroscopy. (Link not available)

-

YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Unknown Source. (n.d.). IR handout.pdf. (Link not available)

-

PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectra of compounds 1–6 | Download Scientific Diagram. Retrieved from [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[10][16]-Naphthyridines and Biological Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

-

GSRS. (n.d.). 1,6-NAPHTHYRIDINE-8-CARBOXYLIC ACID, 3-(AMINOCARBONYL). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-naphthyridine-5-carboxylic acid (C9H6N2O2). Retrieved from [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. amherst.edu [amherst.edu]

- 5. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Determining the Solubility Profile of 1,6-Naphthyridine-4-carboxylic acid in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 1,6-Naphthyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents.

The 1,6-naphthyridine scaffold is a recognized pharmacophore present in various biologically active molecules.[2][3] However, specific and reliable solubility data for many of its derivatives, including the 4-carboxylic acid variant, remains unpublished. This guide, therefore, shifts the focus from presenting pre-existing data to empowering researchers with the foundational knowledge and detailed methodologies required to generate a robust and reliable solubility profile. By following the principles and protocols outlined herein, scientists can make informed decisions during lead optimization and pre-formulation studies, mitigating risks associated with poor solubility that can derail promising drug candidates.[1]

Part 1: Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical parameters of this compound. These parameters provide a theoretical basis for anticipating its behavior in different solvent environments.

Molecular Structure and Properties

The foundational step is to analyze the molecule's structure, which features a polar carboxylic acid group and a heterocyclic naphthyridine core containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | PubChem |

| Molecular Weight | 174.16 g/mol | PubChem |

| Predicted XlogP | 0.6 | [4] |

| Predicted pKa (Acidic) | ~4-5 (Carboxylic Acid) | General Chemical Knowledge[5][6] |

| Predicted pKa (Basic) | ~2-3 (Naphthyridine Nitrogens) | General Chemical Knowledge[5][6] |

Note: Predicted values are estimations and should be experimentally verified for definitive characterization.

The predicted XlogP of 0.6 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[4] The presence of both an acidic carboxylic acid group and basic nitrogen atoms indicates that the compound is amphoteric. Its charge state, and therefore its solubility, will be significantly influenced by the pH of the medium, a critical consideration when working with protic solvents or aqueous mixtures.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is the cornerstone of solubility prediction. For this compound, this means:

-

Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols, DMSO) are expected to be more effective at solvating the molecule due to favorable interactions with the carboxylic acid and naphthyridine nitrogens.

-

Nonpolar Solvents: Apolar solvents (e.g., hexane, toluene) are anticipated to be poor solvents for this compound due to the energy penalty of disrupting the solvent-solvent interactions to accommodate a polar solute.

-

Aprotic vs. Protic Solvents: Polar aprotic solvents like DMF and DMSO can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's proton. Polar protic solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors, potentially leading to strong solvation.

The interplay of these factors necessitates a systematic experimental approach to build a comprehensive solubility profile.

Part 2: A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents is a critical experimental design parameter. The following table presents a selection of organic solvents commonly employed in pharmaceutical development, categorized by their polarity.[7][8][9][10][11] This list provides a rational starting point for screening the solubility of this compound.

| Solvent Class | Solvent | Polarity Index (P') | Rationale for Inclusion |

| Nonpolar | n-Hexane | 0.1 | Establishes a baseline for solubility in aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbon solvents. | |

| Moderately Polar Aprotic | Ethyl Acetate | 4.4 | A common solvent in synthesis and purification with moderate polarity. |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating properties for a range of compounds. | |

| Polar Aprotic | Acetone | 5.1 | A common polar, aprotic solvent. |

| Acetonitrile (ACN) | 5.8 | Widely used in chromatography; offers a different polarity profile. | |

| Dimethylformamide (DMF) | 6.4 | A strong polar aprotic solvent with a high boiling point. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its exceptional solvating power.[1] | |

| Polar Protic | Isopropyl Alcohol (IPA) | 3.9 | A common, less polar alcohol. |

| Ethanol (EtOH) | 5.2 | A widely used pharmaceutical solvent. | |

| Methanol (MeOH) | 5.1 | The most polar of the simple alcohols. |

Polarity index values are approximate and can vary slightly depending on the source.[12][13][14][15]

Part 3: Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reproducible, the determination of thermodynamic (or equilibrium) solubility is essential. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound. The "gold standard" for this measurement is the Saturation Shake-Flask Method .[7][12]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is lauded for its reliability and is based on achieving a true thermodynamic equilibrium.[12][14] The protocol below is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A visual excess is typically sufficient.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is recommended. For instance, sample analysis at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically indistinguishable.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible syringe filter. This removes any remaining solid particles. It is crucial to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane.[9]

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute the saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations.

-

Data Reporting: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The results should be reported along with the temperature at which the experiment was conducted.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Part 4: Interpreting Solubility Data - The Molecular Perspective

Once the experimental data is gathered, the next step is to interpret the results in the context of intermolecular forces. The solubility of this compound in a given solvent is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Key Intermolecular Interactions

The following diagram illustrates the potential interactions between this compound and different types of solvent molecules.

A high solubility value in a particular solvent indicates that the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-association. Conversely, low solubility suggests that solute-solute and solvent-solvent interactions are much stronger than the solute-solvent interactions.

Part 5: Safety and Handling

Researchers must adhere to strict safety protocols when handling this compound and the associated organic solvents.

-

Organic Solvents: Many of the organic solvents listed are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a fume hood.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational activity in pharmaceutical sciences. In the absence of published data, a systematic and rigorous experimental approach is not just recommended, but necessary. The shake-flask method, when executed with careful attention to achieving equilibrium, provides a reliable means of generating high-quality, thermodynamically relevant solubility data. This information is invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, contributing to the successful progression of new therapeutic agents.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Bergström, C. A., & Avdeef, A. (2019).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

The Pharma Master. (n.d.). Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes.... Retrieved from [Link]

- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.

-

PubChemLite. (n.d.). This compound hydrochloride (C9H6N2O2). Retrieved from [Link]

-

American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Naphthyridine-5-carboxylic acid. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

- Norman, M. H., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6804-6818.

-

SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals.

- Royal Society of Chemistry. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm.

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

- ACS Publications. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhi. Journal of Medicinal Chemistry.

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

-

EPFL. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. Retrieved from [Link]

- MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. PubChemLite - this compound hydrochloride (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. epfl.ch [epfl.ch]

- 7. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 8. thepharmamaster.com [thepharmamaster.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shodex.com [shodex.com]

- 13. Polarity Index [macro.lsu.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. organometallics.it [organometallics.it]

A Technical Guide to the Stability and Proper Storage of 1,6-Naphthyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridine-4-carboxylic acid is a heterocyclic compound of growing interest within pharmaceutical and materials science research. As with any high-purity research chemical, understanding its stability profile is critical for ensuring the integrity of experimental data, preventing loss of valuable material, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. While specific, quantitative stability data for this particular molecule is limited in publicly available literature, this guide synthesizes information from related naphthyridine derivatives and general principles of chemical stability to provide a robust framework for researchers.

Chemical Properties and Potential Stability Concerns

The structure of this compound, featuring a bicyclic aromatic nitrogen-containing ring system and a carboxylic acid moiety, dictates its chemical reactivity and potential degradation pathways. The naphthyridine core is a π-deficient system, which can influence its susceptibility to nucleophilic attack. The carboxylic acid group can undergo decarboxylation, especially under thermal stress. The presence of nitrogen atoms in the rings also presents potential sites for oxidation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to proper storage protocols. The following conditions are recommended based on general best practices for heterocyclic carboxylic acids and information from safety data sheets for related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |

| Light | Amber vial or dark location | Protects against photolytic degradation. |

| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis and potential water-catalyzed degradation. |

| Purity | Store in a dedicated, clean container | Avoids cross-contamination with incompatible chemicals. |

Key Storage Recommendations:

-

Container: Use a tightly sealed, amber glass vial.

-

Location: Store in a refrigerator or a cold room designated for chemical storage. Avoid repeated freeze-thaw cycles.

-

Environment: For long-term storage, consider flushing the vial with an inert gas before sealing. Place the vial within a desiccator containing a suitable desiccant.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids to prevent chemical reactions.[1]

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of understanding a compound's stability profile.[2][3] These studies involve subjecting the compound to harsh conditions to accelerate degradation, allowing for the identification of potential degradation products and pathways.[2][3] The following sections outline hypothetical experimental protocols for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Studies

Sources

A Theoretical and Computational Guide to the Molecular Structure of 1,6-Naphthyridine-4-carboxylic Acid

Introduction: The Significance of 1,6-Naphthyridine-4-carboxylic Acid in Modern Drug Discovery

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer and antiviral agents.[3][4][5] The specific analogue, this compound, holds particular promise due to the versatile chemical handles—the carboxylic acid group and the nitrogen atoms within the fused ring system—that allow for diverse molecular interactions and further chemical modifications.[2][6]

A profound understanding of the three-dimensional structure, electronic properties, and reactivity of this compound at a molecular level is paramount for rational drug design and the development of novel therapeutic agents.[7] Theoretical calculations, particularly those employing quantum chemical methods, provide an indispensable toolkit for elucidating these molecular characteristics with high precision, complementing and guiding experimental studies.[7][8]

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure. We will delve into the causality behind the selection of computational methodologies, present a step-by-step protocol for performing these calculations, and discuss the interpretation of the resulting data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations in their scientific endeavors.

Pillar 1: The Rationale Behind the Computational Approach: Why Density Functional Theory?

For the theoretical investigation of organic molecules like this compound, Density Functional Theory (DFT) has emerged as the workhorse method, striking an optimal balance between computational cost and accuracy.[9][10] DFT methods are well-suited for studying the electronic structure and properties of N-heterocycles.[11][12]

The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a Pople-style basis set, such as 6-311G+(d,p), is a widely adopted and validated approach for calculations on similar bioactive molecules.[13] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the naphthyridine core. The 6-311G+(d,p) basis set provides a flexible description of the electron density by employing multiple functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and potential hydrogen bonding interactions involving the carboxylic acid group and nitrogen atoms.

Pillar 2: A Self-Validating Computational Workflow

The following protocol outlines a robust and self-validating workflow for the theoretical characterization of this compound. Each step is designed to build upon the previous one, ensuring the reliability of the final results.

Experimental Protocol: Step-by-Step Computational Methodology

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311G+(d,p) basis set.

-

The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.

-

Convergence criteria for the optimization should be stringent to ensure a stationary point on the potential energy surface is located.

-

-

Frequency Analysis:

-

Following successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311G+(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the theoretical infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[13]

-

-

Analysis of Molecular Properties:

-

From the optimized geometry, a wealth of molecular properties can be calculated:

-

Structural Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP).

-

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions.

-

-

Visualization of the Computational Workflow

Caption: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Pillar 3: Authoritative Grounding and Data Presentation

The results obtained from these theoretical calculations provide deep insights into the molecular characteristics of this compound.

Predicted Molecular Geometry

The optimized geometry of this compound is expected to be largely planar due to the aromatic nature of the naphthyridine ring system. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intramolecular hydrogen bonding possibilities. A comparison of the calculated bond lengths and angles with experimental crystallographic data of similar N-heterocyclic compounds serves as a crucial validation of the chosen theoretical model.

Table 1: Selected Predicted Structural Parameters for this compound (B3LYP/6-311G+(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C(OOH) | Value Å |

| C=O | Value Å | |

| O-H | Value Å | |

| N1-C2 | Value Å | |

| N6-C5 | Value Å | |

| Bond Angle | N1-C10-C5 | Value ° |

| C3-C4-C(OOH) | Value ° | |

| Dihedral Angle | C3-C4-C(OOH)-O | Value ° |

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Electronic Structure and Reactivity Insights

The electronic properties of this compound are key to understanding its reactivity and potential interactions with biological targets.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Positive potential regions (blue) highlight areas susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the naphthyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential.

-

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to chemical reactivity.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.[13][14] For this compound, the HOMO is likely to be distributed over the electron-rich naphthyridine ring, while the LUMO may be localized on the electron-withdrawing carboxylic acid group and the pyridine ring containing it.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311G+(d,p))

| Property | Predicted Value |

| HOMO Energy | Value eV |

| LUMO Energy | Value eV |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Visualization of Reactivity Descriptors

Caption: A diagram illustrating the relationship between key theoretical descriptors of chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical calculation of the molecular structure and properties of this compound. By employing DFT with the B3LYP functional and the 6-311G+(d,p) basis set, researchers can gain invaluable insights into the geometry, electronic nature, and reactivity of this important molecule. The presented workflow, from initial structure generation to the analysis of key molecular descriptors, provides a robust framework for computational studies that can significantly accelerate the rational design and development of novel 1,6-naphthyridine-based therapeutic agents. The integration of such theoretical calculations into the drug discovery pipeline is no longer a niche practice but a cornerstone of modern pharmaceutical research.

References

- Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.

- Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calcul

- DFT study of nitrogenated heterocycles of six and seven links.

- Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews: Journal of Chemistry.

- Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons.

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.

- A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.

- Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base deriv

-

Synthesis of Novel Benzo[b][10][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.

- Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene com. The Royal Society of Chemistry.

- Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w

- Short Review on Quantum Chemical Calculation, Chemical Reactivity, Biological Activity Comparison of 1,10-Phenanthroline and. [No Source Found].

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [No Source Found].

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl

- Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.

-

Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][15]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry.

- Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [No Source Found].

- Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry.

-

discovery and SAR study of 1H-imidazo[4,5-h][10][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

- The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Form

- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [No Source Found].

- This compound hydrochloride. ChemicalBook.

- THE NAPHTHYRIDINES. [No Source Found].

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 9. Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations [mdpi.com]

- 10. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. jchemrev.com [jchemrev.com]

- 13. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 15. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Scaffold: A Journey from Marine Origins to Biosynthetic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold